COX-1 and COX-2 Inhibition: (R)- vs. (S)-Ketoprofen
(R)-Ketoprofen demonstrates markedly weaker inhibition of ovine COX-1 and COX-2 compared to (S)-ketoprofen. The IC₅₀ values for (R)-ketoprofen against COX-1 and COX-2 are 4.50 µM and 162 µM, respectively, whereas (S)-ketoprofen exhibits IC₅₀ values of 0.127 µM and 6.25 µM, representing a 35-fold and 26-fold difference in potency [1]. This quantitative disparity confirms that (R)-ketoprofen is a poor COX inhibitor relative to its S-enantiomer.
| Evidence Dimension | 50% inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | COX-1: 4.50 µM; COX-2: 162 µM |
| Comparator Or Baseline | (S)-Ketoprofen: COX-1: 0.127 µM; COX-2: 6.25 µM |
| Quantified Difference | COX-1: 35-fold weaker; COX-2: 26-fold weaker |
| Conditions | Ovine COX-1 and COX-2 enzyme assays |
Why This Matters
This data is essential for selecting (R)-ketoprofen as a negative control or tool compound for COX-independent mechanism studies, or for applications requiring analgesia without potent prostaglandin synthesis inhibition.
- [1] PMC9635687 Table 1. Inhibitory Effects of Ketoprofen Enantiomers on Ovine COX-1 and COX-2 Activities. View Source
